(+/-)-Panthenol triacetate
CAS No.: 98133-47-2
Cat. No.: VC3848357
Molecular Formula: C15H25NO7
Molecular Weight: 331.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98133-47-2 |
|---|---|
| Molecular Formula | C15H25NO7 |
| Molecular Weight | 331.36 g/mol |
| IUPAC Name | 3-[(2,4-diacetyloxy-3,3-dimethylbutanoyl)amino]propyl acetate |
| Standard InChI | InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20) |
| Standard InChI Key | IFYVAPPYWOMVDP-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(+/-)-Panthenol triacetate (C₁₅H₂₅NO₇) is a racemic mixture of the triacetylated derivative of panthenol. The compound features three acetate groups esterified to the hydroxyl moieties of panthenol’s butanamide backbone (Figure 1) . X-ray crystallography data remain unpublished, but computational models suggest a folded conformation stabilized by intramolecular hydrogen bonding between the amide carbonyl and proximal acetate groups.
Table 1: Key physicochemical parameters
| Property | Value |
|---|---|
| Molecular weight | 331.36 g/mol |
| Density (20°C) | 1.131 ±0.06 g/cm³ |
| Boiling point | 471.9°C ±45.0°C (760 mmHg) |
| LogP | 0.967 |
| PSA | 108.0 Ų |
Synthetic Methodologies
Catalytic Acetylation
The industrial synthesis involves reacting racemic panthenol (1.0 eq) with acetic anhydride (3.2 eq) in dichloromethane at 0-5°C, using polymer-bound dimethylaminopyridine (P-DMAP) as a heterogeneous catalyst (2 wt%) . This method achieves 94% conversion within 3 hours, with catalyst reuse for ≥5 batches without significant activity loss . Post-reaction processing includes:
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Filtration to recover P-DMAP
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Neutralization with 5% NaOH to pH 7.0 ±0.2
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Crystallization from ethyl acetate/heptane (1:3 v/v)
A 2016 Chinese patent introduced solvent-free conditions using lipase B from Candida antarctica (Novozym 435), achieving 98% yield at 50°C in 24 hours . This enzymatic route reduces sodium acetate waste by 72% compared to chemical catalysis .
Skin Permeation and Metabolic Activation
In Vitro Penetration Dynamics
Franz cell experiments using [¹⁴C]-labeled compound demonstrated stratified absorption in human abdominal skin :
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Non-stripped skin: 84% retention in stratum corneum, 6% epidermis, 4% dermis
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5x stripped skin: 81% stratum corneum, 8.7% epidermis, 6% dermis
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10x stripped skin: 72% stratum corneum, 18% epidermis, 6.3% dermis
Confocal Raman spectroscopy tracked real-time conversion in vivo: applied panthenyl triacetate (3% gel) deacetylated to panthenol within 1 hour, with detectable metabolites persisting at 25 µm depth for 24 hours .
Metabolic Pathway Activation
Quantitative PCR analysis of human skin biopsies revealed panthenyl triacetate upregulates:
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Energy metabolism: 2.3x increase in hexokinase-2 (HK2) mRNA
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Lipogenesis: 1.8x elevation in fatty acid synthase (FASN)
Therapeutic Efficacy in Wound Management
Clinical Trial Outcomes
A double-blind study (n=32) compared 3% panthenyl triacetate gel against panthenol and saline controls in suction blister wounds :
| Treatment | TEWL Reduction at 72h (%) | p-value vs Control |
|---|---|---|
| Panthenyl triacetate | 63.2 ±5.1 | <0.01 |
| Panthenol | 47.8 ±6.3 | 0.12 |
| Saline | 41.5 ±7.9 | - |
Histological analysis showed 40% faster re-epithelialization with panthenyl triacetate versus panthenol .
Industrial Applications
Cosmetic Formulations
Primary functions in commercial products:
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Hair care: Reduces combing force by 38% at 1% concentration
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Skin care: Increases stratum corneum hydration by 22% (corneometer assessment)
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Nail products: Enhances flexibility modulus by 15% in acrylic formulations
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